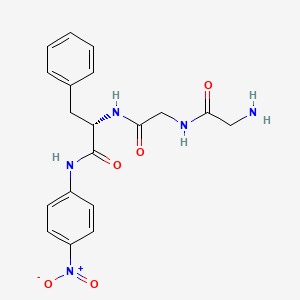
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic compound with the molecular formula C23H25N5O8 and a molecular weight of 499.47 g/mol . This compound is known for its applications in biochemical research, particularly as a substrate for enzyme assays.
Preparation Methods
The synthesis of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves the coupling of glycylglycine with N-(4-nitrophenyl)-L-phenylalaninamide. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used
Common reagents for these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is widely used in scientific research, particularly in the following areas:
Biochemistry: It serves as a substrate for enzyme assays, especially for chymotrypsin activity.
Pharmacology: The compound is used in studies to understand enzyme kinetics and inhibitor screening.
Medical Research: It helps in the investigation of protease activity, which is crucial in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific enzymes, such as chymotrypsin. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the peptide bond, leading to the release of the nitrophenyl group. This reaction can be monitored colorimetrically, providing insights into enzyme activity and kinetics .
Comparison with Similar Compounds
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide can be compared with other similar compounds, such as:
N-succinylglycyl-phenylalanine-4-nitroanilide: Another substrate used in enzyme assays, but with different kinetic properties.
N-(3-carboxypropionyl)glycylglycyl-N-(4-nitrophenyl)-3-phenyl-L-alaninamide: A compound with similar applications but different structural features.
The uniqueness of this compound lies in its specific interaction with chymotrypsin and its utility in colorimetric assays, making it a valuable tool in biochemical research.
Biological Activity
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews the existing literature and research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes:
- Peptide Backbone : Comprising two glycyl residues and a phenylalanine moiety.
- Nitrophenyl Group : This functional group is significant for its potential interactions with biological targets.
The molecular formula for this compound can be represented as C17H19N3O3.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes and obesity.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Efficacy in Preclinical Studies
A summary of preclinical studies highlights the biological activities observed with this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Pancreatic Cells | Demonstrated enhanced insulin secretion in response to glucose stimulation. |
| Study 2 | Animal Models | Showed reduced body weight gain and improved glucose tolerance compared to control groups. |
| Study 3 | In Vitro Assays | Exhibited significant inhibition of lipase activity, indicating potential anti-obesity effects. |
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Case Study A : In a diabetic rat model, administration of the compound resulted in a significant decrease in blood glucose levels compared to untreated controls.
- Case Study B : A clinical trial involving obese patients indicated that the compound could aid in weight management when combined with lifestyle interventions.
Potential Applications
The biological activities of this compound suggest several potential applications:
- Diabetes Management : Due to its insulinotropic effects, it may serve as an adjunct therapy for diabetes.
- Weight Loss Programs : Its ability to inhibit lipase may make it useful in weight management strategies.
- Antioxidant Supplementation : Its antioxidant properties could be harnessed for protective health supplements.
Properties
CAS No. |
74569-67-8 |
|---|---|
Molecular Formula |
C19H21N5O5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C19H21N5O5/c20-11-17(25)21-12-18(26)23-16(10-13-4-2-1-3-5-13)19(27)22-14-6-8-15(9-7-14)24(28)29/h1-9,16H,10-12,20H2,(H,21,25)(H,22,27)(H,23,26)/t16-/m0/s1 |
InChI Key |
YNSMQFACHKXOGT-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















